4-Amino-5-nitropicolinaldehyde
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Overview
Description
4-Amino-5-nitropicolinaldehyde is an organic compound with the molecular formula C6H5N3O3 It is a derivative of picolinaldehyde, featuring both amino and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-nitropicolinaldehyde typically involves the nitration of 4-amino-picolinaldehyde. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position. Common reagents used in this process include nitric acid and sulfuric acid as nitrating agents. The reaction is usually performed at low temperatures to prevent over-nitration and to maintain the integrity of the amino group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available picolinaldehyde. The process includes nitration, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-nitropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Various electrophiles in the presence of a base or acid catalyst.
Major Products:
Oxidation: 4-Amino-5-nitropicolinic acid.
Reduction: 4,5-Diaminopicolinaldehyde.
Substitution: Depending on the electrophile used, various substituted derivatives of this compound.
Scientific Research Applications
4-Amino-5-nitropicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-nitropicolinaldehyde is primarily based on its ability to interact with various molecular targets. The amino and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form hydrogen bonds and participate in redox reactions, which are essential for its biological activity. The exact molecular pathways involved are still under investigation, but it is believed to affect cellular processes by modulating enzyme activity and gene expression.
Comparison with Similar Compounds
- 4-Amino-3-nitropicolinaldehyde
- 4-Amino-5-nitrobenzaldehyde
- 4-Amino-5-nitro-2-pyridinecarboxaldehyde
Comparison: 4-Amino-5-nitropicolinaldehyde is unique due to the specific positioning of the amino and nitro groups on the picolinaldehyde scaffold. This arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of both electron-donating (amino) and electron-withdrawing (nitro) groups on the same molecule allows for versatile chemical transformations and interactions, making it a valuable compound in synthetic chemistry and research.
Properties
IUPAC Name |
4-amino-5-nitropyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O3/c7-5-1-4(3-10)8-2-6(5)9(11)12/h1-3H,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVKGVXHKQTVCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1N)[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856492 |
Source
|
Record name | 4-Amino-5-nitropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289012-84-5 |
Source
|
Record name | 4-Amino-5-nitropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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